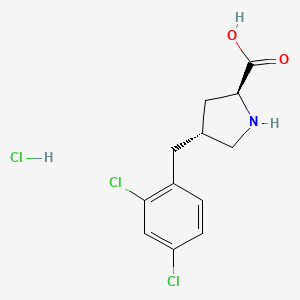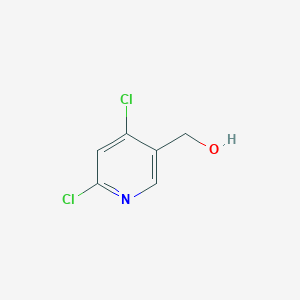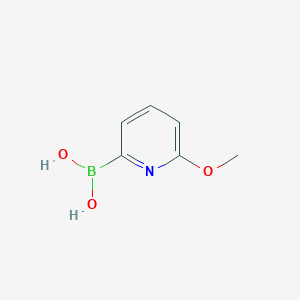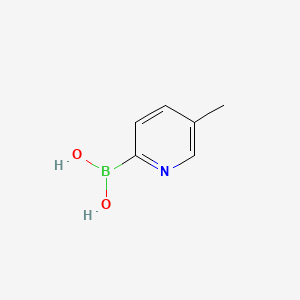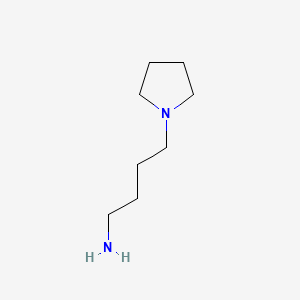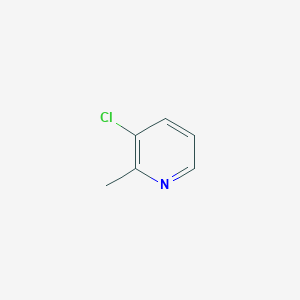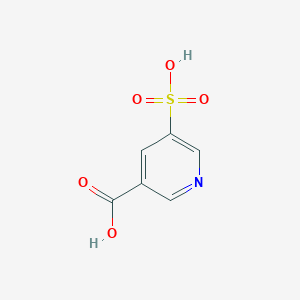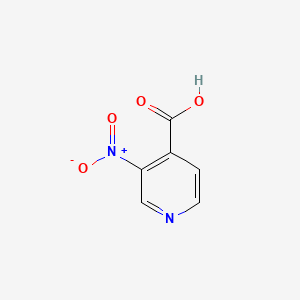
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid is a chiral molecule that is likely to be an intermediate or a derivative used in the synthesis of pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insight into similar compounds and their synthesis. For example, the large-scale preparation of a related compound, (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, is optimized for the production of nicotinic acetylcholine receptor agonists . This suggests that the compound may also be relevant to the field of neuroactive drugs.
Synthesis Analysis
The synthesis of related compounds involves complex organic transformations. The paper on the preparation of (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate describes a one-pot process that includes debenzylation and ring hydrogenation . Although the exact synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid is not detailed, similar synthetic strategies may be employed, such as protecting group strategies and stereocontrolled synthesis to achieve the desired chiral centers.
Molecular Structure Analysis
The molecular structure of a similar compound, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, has been analyzed, revealing that the pyrrolidine ring adopts an envelope conformation . The dihedral angles between the functional groups are also described, which are important for understanding the three-dimensional arrangement of the molecule. These structural insights are crucial for predicting the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
While the specific chemical reactions of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid are not provided, the analysis of similar compounds can shed light on potential reactivity. For instance, the presence of the tert-butoxycarbonyl (Boc) group suggests that it can be used as a protecting group for amines, which can be removed under acidic conditions . The difluorobenzyl moiety may also participate in reactions typical of aromatic compounds, such as nucleophilic aromatic substitution, depending on the electronic nature of the substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, based on the structure and the properties of similar compounds, one can infer that it may have a solid state at room temperature and could exhibit specific intermolecular interactions such as hydrogen bonding due to the presence of carboxylic and amine functional groups . The stereochemistry of the compound is also likely to influence its solubility and interaction with biological molecules.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine in Drug Discovery
Pyrrolidine rings, including derivatives such as those in the query, are crucial scaffolds in drug discovery, contributing to the stereochemistry of molecules and enhancing three-dimensional coverage due to their non-planarity. This feature, known as "pseudorotation," allows for efficient exploration of pharmacophore space and has led to the development of numerous compounds for treating human diseases. The versatility of the pyrrolidine ring is demonstrated through its incorporation into molecules targeting various biological activities, showcasing the potential of pyrrolidine derivatives, including the specified compound, in medicinal chemistry (Li Petri et al., 2021).
Functional Chemical Groups in CNS Drug Synthesis
Research indicates that heterocycles with heteroatoms such as nitrogen, found in pyrrolidine derivatives, form a significant class of compounds with potential effects on the central nervous system (CNS). These compounds, due to their structural diversity, may range in effects from treating depression to causing euphoria or convulsion. This suggests that modifications of pyrrolidine derivatives, possibly including the specific compound , could be explored for CNS activity, highlighting the importance of structural features in drug design (Saganuwan, 2017).
Catalytic Non-Enzymatic Kinetic Resolution
The stereochemistry of molecules, including pyrrolidine derivatives, plays a crucial role in their biological activity. Research on catalytic non-enzymatic kinetic resolution of chiral compounds underlines the importance of stereochemistry in pharmaceuticals. This approach has been applied to a wide range of compounds, including those with pyrrolidine rings, to enhance their enantioselectivity and yield, further indicating the potential for specific stereochemical configurations of pyrrolidine derivatives in drug development (Pellissier, 2011).
Eigenschaften
IUPAC Name |
(2S,4R)-4-[(3,4-difluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2NO4/c1-17(2,3)24-16(23)20-9-11(8-14(20)15(21)22)6-10-4-5-12(18)13(19)7-10/h4-5,7,11,14H,6,8-9H2,1-3H3,(H,21,22)/t11-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPPSCLTPIAQRJ-RISCZKNCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376038 |
Source


|
| Record name | Boc-(R)-4-(3,4-difluorobenzyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
957310-95-1 |
Source


|
| Record name | Boc-(R)-4-(3,4-difluorobenzyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

